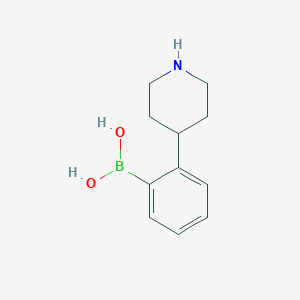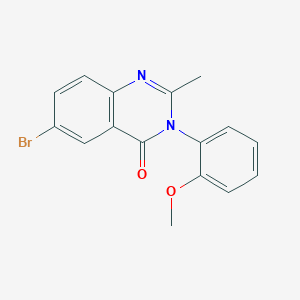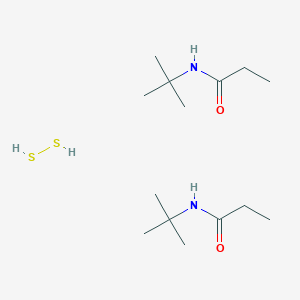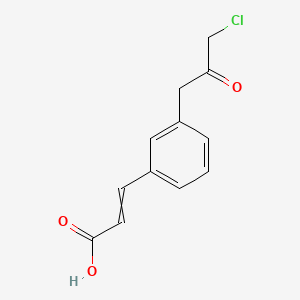
5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid: is an organic compound with the molecular formula C7H3F3N2O4 and a molecular weight of 236.1 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group and two carboxylic acid groups. It is a white crystalline solid that is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce pyrazine-2,3-dimethanol .
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Pyrazine-2,3-dicarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Methylpyrazine-2,3-dicarboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H3F3N2O4 |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyrazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)2-1-11-3(5(13)14)4(12-2)6(15)16/h1H,(H,13,14)(H,15,16) |
InChI Key |
PVZRVUDBJFHAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)
![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)
